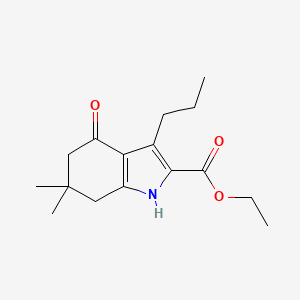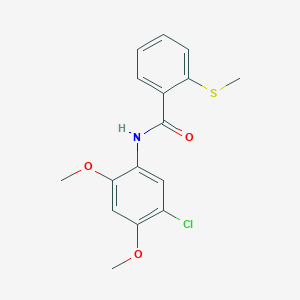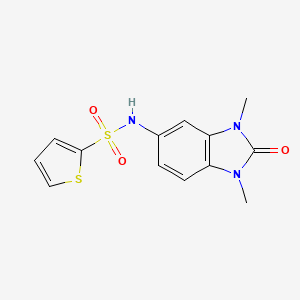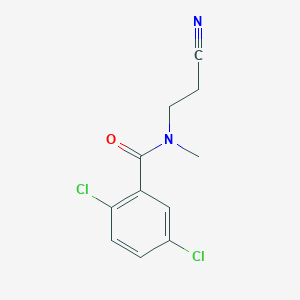![molecular formula C17H20N2O4S B4413684 N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4413684.png)
N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as ISA-247, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as calcineurin inhibitors, which are used to suppress the immune system in order to prevent organ rejection in transplant patients. In recent years, ISA-247 has also been investigated for its potential use in treating a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of calcineurin, a key enzyme involved in the activation of T cells. By inhibiting calcineurin, this compound is able to suppress the immune response and reduce inflammation. This makes it a potential treatment for a range of autoimmune diseases, where the immune system is overactive and causing damage to the body's own tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit calcineurin. This leads to a reduction in the activity of T cells, which are responsible for initiating and maintaining the immune response. In addition, this compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide for lab experiments is its specificity for calcineurin inhibition. Unlike other calcineurin inhibitors, such as cyclosporine, this compound does not inhibit other enzymes or pathways that may be important for normal cellular function. This makes it a valuable tool for studying the role of calcineurin in immune function and disease.
One limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, its potency and efficacy may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is its potential use in combination with other immunosuppressive drugs, such as steroids or biologic agents. Another area of interest is its potential use in treating other autoimmune diseases, such as lupus or inflammatory bowel disease. Finally, there is ongoing research into the development of new calcineurin inhibitors that may have improved efficacy or fewer side effects than current drugs, including this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in a range of autoimmune diseases. In preclinical studies, it has been shown to be effective in suppressing the immune response and reducing inflammation. In particular, it has been shown to inhibit the activity of calcineurin, a key enzyme involved in the activation of T cells, which play a critical role in the immune response.
Eigenschaften
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)23-16-8-4-15(5-9-16)19-24(21,22)17-10-6-14(7-11-17)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNDVUSKMFPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4413613.png)
![6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4413617.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4413620.png)
![4-(3-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413628.png)
![4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4413636.png)
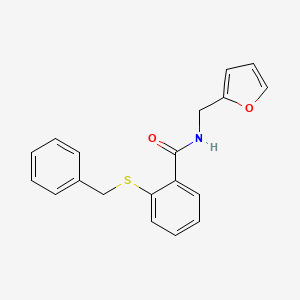
![1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)
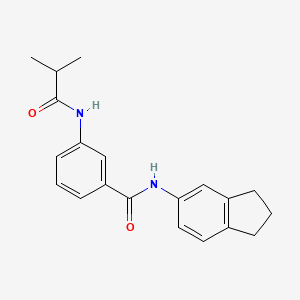
![3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4413683.png)
